molecular formula C19H23N3O3S B6930250 N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide

N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide

Cat. No.: B6930250
M. Wt: 373.5 g/mol
InChI Key: RWUBRHLBCUFCNY-UHFFFAOYSA-N
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Description

N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide is a complex organic compound that features a piperidine ring substituted with a methylpyridine moiety and a benzamide group

Properties

IUPAC Name

N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-14-7-8-18(20-13-14)22-11-9-15(10-12-22)21-19(23)16-5-3-4-6-17(16)26(2,24)25/h3-8,13,15H,9-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUBRHLBCUFCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCC(CC2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with Methylpyridine: The piperidine ring is then functionalized with a methylpyridine group through nucleophilic substitution reactions.

    Attachment of the Benzamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylpyridin-2-yl)-N-(1-piperidin-1-ylpropan-2-yl)benzamide
  • N-(5-methylpyridin-2-yl)piperidin-4-ylamine

Uniqueness

N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]-2-methylsulfonylbenzamide is unique due to its specific substitution pattern and the presence of both a piperidine ring and a benzamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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